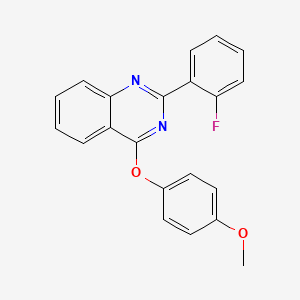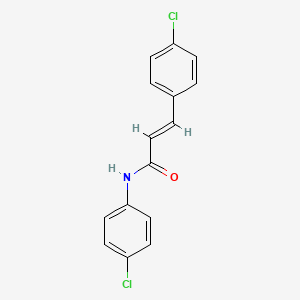![molecular formula C18H26N4O3 B5606565 N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-5-methoxy-2-furamide](/img/structure/B5606565.png)
N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-5-methoxy-2-furamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is part of a class of chemicals known for their complex molecular structure, potentially involving heterocyclic components. While specific studies directly addressing this compound are not available, related research provides insight into similar compounds, which often serve as important intermediates in pharmaceutical and chemical research.
Synthesis Analysis
The synthesis of related compounds typically involves multistep organic reactions, starting from basic heterocyclic precursors. The methods may include ring closure reactions, N-alkylation, and functional group transformations. For example, compounds like 5-amino-N-(2,2-dialkoxyethyl)pyrazole-4-carboxamides are used to synthesize tetrahydro-1H-pyrazolo derivatives through hydrolytic cleavage and condensation reactions (Bol’but et al., 2014).
Molecular Structure Analysis
The molecular structure of similar compounds typically features a combination of several heterocyclic frameworks, such as pyrazolo, diazepine, and furamide moieties. This structure contributes to the compound's chemical behavior and reactivity. X-ray crystallography and NMR studies are common techniques used for structural analysis (Reisinger et al., 2004).
Chemical Reactions and Properties
These compounds typically participate in nucleophilic substitution reactions, cyclocondensation, and reactions with electrophiles depending on the functional groups present. The chemical properties are significantly influenced by the heterocycles within the structure, which can interact with various reagents under different conditions (Kemskii et al., 2014).
Physical Properties Analysis
The physical properties such as melting point, boiling point, solubility, and crystal structure are determined by the compound’s molecular framework and substituents. These properties are essential for determining the compound's suitability for specific applications and for guiding the development of synthesis and purification methods.
Chemical Properties Analysis
Chemical properties include acidity, basicity, reactivity towards acids and bases, and photostability. These properties are crucial for understanding the compound's behavior in biological systems and its stability under various conditions. The specific functional groups present in the molecule, such as furamide and pyrazolo[1,5-a][1,4]diazepin moieties, play a significant role in determining these properties.
References:
- (Bol’but et al., 2014)
- (Kemskii et al., 2014)
- (Reisinger et al., 2004)
Orientations Futures
Propriétés
IUPAC Name |
5-methoxy-N-[[5-(2-methylpropyl)-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepin-2-yl]methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O3/c1-13(2)11-21-7-4-8-22-15(12-21)9-14(20-22)10-19-18(23)16-5-6-17(24-3)25-16/h5-6,9,13H,4,7-8,10-12H2,1-3H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICZRSJHKZCCTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1CCCN2C(=CC(=N2)CNC(=O)C3=CC=C(O3)OC)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-methyl-1-piperazinyl)-N'-[(6-nitro-1,3-benzodioxol-5-yl)methylene]propanohydrazide](/img/structure/B5606500.png)


![2-{3-[(3-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5606524.png)
![6-methoxy-2,2,4-trimethyl-1-[(4H-1,2,4-triazol-3-ylthio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5606529.png)
![3-[2-oxo-2-(3-oxo-4-phenyl-1-piperazinyl)ethyl]-2,4-imidazolidinedione](/img/structure/B5606536.png)
![3-(4-chlorophenyl)-5-[(3-methoxyphenoxy)methyl]-1,2,4-oxadiazole](/img/structure/B5606537.png)
![8-[(2E)-3-(4-fluorophenyl)-2-propen-1-yl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5606547.png)
![1-[(2-furylmethyl)amino]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5606552.png)
![1-benzyl-N-[2-(3-methoxyphenoxy)ethyl]-4-piperidinecarboxamide](/img/structure/B5606553.png)
![2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5606562.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5606571.png)
![(3R*,4R*)-1-[(1-cyclopropyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-4-(tetrahydro-2H-pyran-4-yl)-4-piperidinol](/img/structure/B5606577.png)
![1-[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]pyrrolidine](/img/structure/B5606578.png)